2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene
Description
2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a chlorine atom at position 2, an ethynyl (acetylene) group at position 1, and a trifluoromethyl (–CF₃) group at position 2. This unique combination of substituents imparts specific electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The electron-withdrawing trifluoromethyl and chlorine groups enhance the electrophilicity of the ring, while the ethynyl group provides a reactive site for cross-coupling reactions (e.g., Sonogashira coupling) .
Properties
IUPAC Name |
2-chloro-1-ethynyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADTVUDOVPNBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction typically involves the use of boron reagents and palladium (II) complexes, which facilitate the transmetalation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar palladium-catalyzed methods. The scalability of these reactions makes them suitable for industrial applications, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve mild temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of larger, more complex molecules.
Scientific Research Applications
2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene has several scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biological research, where it can be used to study the effects of trifluoromethyl and ethynyl groups on biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The ethynyl group can participate in various chemical reactions, allowing the compound to form new bonds and interact with different molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-chloro-1-ethynyl-3-(trifluoromethyl)benzene, the following compounds are analyzed based on substituent patterns, reactivity, and applications:
1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene
- Structure : Chloro at position 1, trifluoromethyl at position 3, and fluorine atoms at positions 2, 4, and 3.
- Reactivity: Lacks an ethynyl group, limiting its utility in coupling reactions. Primarily used as a fluorinated building block in agrochemicals or liquid crystals.
- Data: Property this compound 1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene Substituent Reactivity Ethynyl (sp-hybridized C) None Electron-Withdrawing Groups –Cl, –CF₃ –Cl, –CF₃, –F (×3) Common Applications Coupling reactions, pharmaceuticals Agrochemicals, fluorinated materials Source: .
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- Structure: Chloro at position 2, nitro (–NO₂) groups at positions 1 and 3, and trifluoromethyl at position 4.
- Key Differences :
- Functional Groups : Nitro groups are stronger electron-withdrawing groups than ethynyl, significantly reducing the aromatic ring’s electron density.
- Applications : Used as a derivatization reagent for polyamines in chromatography due to its high reactivity with amines. In contrast, the target compound’s ethynyl group is more suited for catalytic cross-coupling.
1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
- Structure: Chloromethyl (–CH₂Cl) and trifluoromethyl groups attached via a phenoxy (–O–) linkage.
- Key Differences: Functional Groups: The phenoxy ether and chloromethyl groups introduce polarity and flexibility, unlike the rigid ethynyl group. Reactivity: The chloromethyl group enables nucleophilic substitution (e.g., with amines), whereas the target compound’s ethynyl group favors metal-catalyzed reactions.
- Data: Property this compound 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene Solubility Low (nonpolar) Moderate (polar ether linkage) Synthetic Utility Cross-coupling Nucleophilic substitution, polymer synthesis Source: .
Biological Activity
2-Chloro-1-ethynyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its unique structure, which includes a chlorine atom, a trifluoromethyl group, and an ethynyl substituent on a benzene ring. This compound has garnered interest in various fields, particularly in biological applications and organic synthesis.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, the structural analogs have demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values reported for these compounds ranged from 40 to 50 µg/mL, showcasing their potential as antibacterial agents .
Cytotoxic Effects
Research has also highlighted the cytotoxic effects of halogenated aromatic compounds on cancer cell lines. In one study, derivatives similar to this compound were tested against MCF-7 breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth, with IC50 values indicating effective cytotoxicity at concentrations as low as 225 µM. The treated cells showed notable changes in cell morphology and viability, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Toxicological Evaluation
Toxicological assessments of related compounds have revealed important safety profiles. For example, while some halogenated compounds are associated with mild skin sensitization and low systemic toxicity at high doses, they have shown potential carcinogenic effects in animal studies. Neoplastic lesions were observed in multiple organs of treated rodents, indicating the need for careful evaluation when considering these compounds for therapeutic applications .
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with various biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its reactivity with cellular targets.
Interaction with Enzymes
Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the chlorine atom can influence the binding affinity to enzyme active sites, potentially leading to altered metabolic processes in target organisms.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 2-Chloro-1-(trifluoromethyl)benzene | Structure | Moderate antibacterial activity |
| 1-(Trifluoromethyl)-3-vinylbenzene | Structure | Exhibits lower reactivity in substitution |
| 2-Bromo-1-(trifluoromethyl)-3-vinylbenzene | Structure | Higher reactivity due to bromine substitution |
The comparison highlights how the presence of different halogens affects the reactivity and biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
